1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one
Description
1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidin-2-one core, which is a common motif in medicinal chemistry, and is substituted with a 5-chloro-2-methoxypyrimidin-4-yl group, enhancing its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[[1-(5-chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c1-23-16-18-10-13(17)15(19-16)20-8-5-12(6-9-20)11-21-7-3-2-4-14(21)22/h10,12H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQDMHQHJWMWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCC(CC2)CN3CCCCC3=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidin-4-yl Group: This step often involves the use of piperidine derivatives, which are reacted with the piperidin-2-one core under controlled conditions.
Attachment of the 5-Chloro-2-methoxypyrimidin-4-yl Group: This is typically done through a nucleophilic substitution reaction, where the pyrimidine derivative is introduced to the piperidine intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.
Industry: Used in the production of specialty chemicals and as a building block for more complex industrial compounds.
Mechanism of Action
The mechanism of action of 1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar compounds to 1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one include other piperidine and pyrimidine derivatives. These compounds share structural similarities but may differ in their specific substituents, leading to variations in their chemical reactivity and biological activity. Examples include:
5-Chloro-2-methoxypyrimidine derivatives: These compounds have similar pyrimidine cores but different substituents on the piperidine ring.
Piperidin-2-one derivatives: These compounds share the piperidin-2-one core but have different groups attached to the piperidine ring.
The uniqueness of 1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
